8-(4-methoxyphenyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione
Description
The core structure consists of a fused imidazole-purine system with a dione moiety at positions 2 and 2. Key substitutions include:
- 8-(4-methoxyphenyl): A para-methoxy group on the phenyl ring, which may enhance electron density and influence receptor binding.
Properties
IUPAC Name |
6-(4-methoxyphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5O3/c1-18-12-11(13(21)17-15(18)22)20-8-7-19(14(20)16-12)9-3-5-10(23-2)6-4-9/h3-6H,7-8H2,1-2H3,(H,17,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AELYALPTMNIENU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N3CCN(C3=N2)C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural modifications to the imidazo[2,1-f]purine-dione scaffold significantly alter pharmacological profiles. Below is a detailed comparison with key analogs:
Structural Modifications and Receptor Affinity
Key Observations :
- Substituent Position : Fluorine at the ortho position (AZ-853) vs. trifluoromethyl at meta (AZ-861) alters 5-HT1A/5-HT7 selectivity and side effects .
- Lipophilicity : Longer alkyl chains (e.g., pentyl in 3i) improve brain penetration but reduce metabolic stability .
Functional and Therapeutic Differences
- Antidepressant Efficacy : AZ-853 and 3i show dose-dependent efficacy in forced swim tests (FST), linked to 5-HT1A partial agonism . The target compound’s methoxy group may enhance similar pathways.
- Anxiolytic Activity : Compound 3i outperforms diazepam in the four-plate test, suggesting fluorophenyl groups enhance anxiolytic effects .
- Safety: AZ-853’s α1-adrenolytic activity causes hypotension, whereas AZ-861’s trifluoromethyl group correlates with metabolic side effects . The target’s simpler structure may mitigate these risks.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
